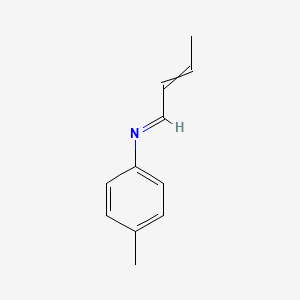![molecular formula C10H9BrN2O3 B12550973 (Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid](/img/structure/B12550973.png)
(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid: is an organic compound characterized by the presence of a bromophenyl group, a diazenyl linkage, and a hydroxybutenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid typically involves the diazotization of 4-bromoaniline followed by coupling with a suitable β-keto acid. The reaction conditions often include acidic media and controlled temperatures to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the diazenyl group can yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amines and other reduced forms.
Substitution: Substituted bromophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a candidate for drug development due to its unique structural features.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can participate in electron transfer processes, while the hydroxybutenoic acid moiety may interact with active sites of enzymes, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its targets, contributing to its overall biological effects.
Vergleich Mit ähnlichen Verbindungen
- (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoic acid
- (Z)-2-[(4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoic acid
- (Z)-2-[(4-methylphenyl)diazenyl]-3-hydroxybut-2-enoic acid
Comparison:
- Uniqueness: The presence of the bromine atom in (Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid imparts distinct electronic and steric properties, influencing its reactivity and interactions.
- Structural Differences: Variations in the substituents on the phenyl ring (e
Eigenschaften
Molekularformel |
C10H9BrN2O3 |
|---|---|
Molekulargewicht |
285.09 g/mol |
IUPAC-Name |
(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid |
InChI |
InChI=1S/C10H9BrN2O3/c1-6(14)9(10(15)16)13-12-8-4-2-7(11)3-5-8/h2-5,14H,1H3,(H,15,16)/b9-6-,13-12? |
InChI-Schlüssel |
KRQWSYHQJLRUQB-ULHNWRTESA-N |
Isomerische SMILES |
C/C(=C(\C(=O)O)/N=NC1=CC=C(C=C1)Br)/O |
Kanonische SMILES |
CC(=C(C(=O)O)N=NC1=CC=C(C=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)

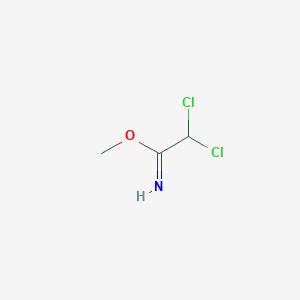
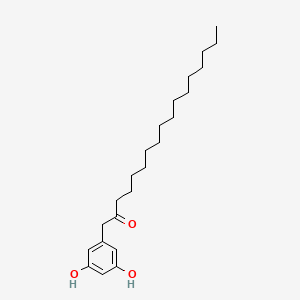
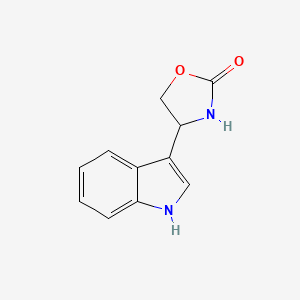
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
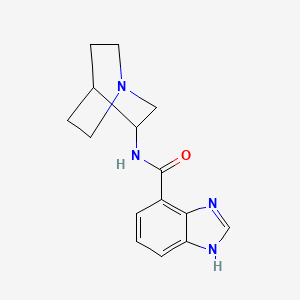
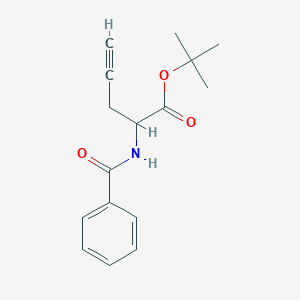
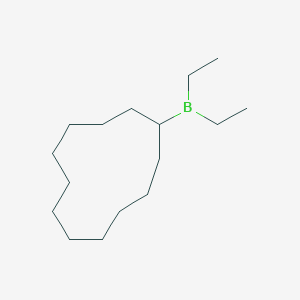
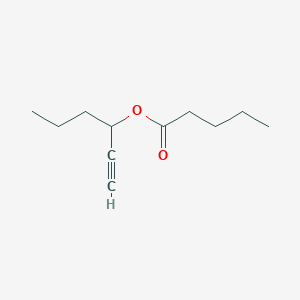
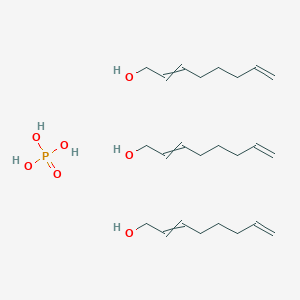
![4-[(Propan-2-yl)oxy]benzene-1,2-diol](/img/structure/B12550964.png)
